molecular formula C11H11Cl2NOS B3375033 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 1052546-27-6

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No.: B3375033
CAS No.: 1052546-27-6
M. Wt: 276.2 g/mol
InChI Key: HJMCIICXALMZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2NOS and its molecular weight is 276.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Base-Catalyzed Ring Transformation

One research application involves the synthesis and base-catalyzed ring transformation of related thiazole compounds. For instance, Sápi et al. (1997) studied the synthesis of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one and its rearrangement under mild conditions, showcasing the structural prerequisites for type 1 → 7 ring transformations in β-lactams (Sápi et al., 1997).

Central Nervous System Penetrability

Rosen et al. (1990) synthesized a structurally novel series of selective serotonin-3 receptor antagonists, including a thiazole compound, demonstrating its effectiveness in penetrating the blood-brain barrier upon peripheral administration, making it useful for both in vitro and in vivo studies (Rosen et al., 1990).

Anti-Corrosion Potential

Chaitra et al. (2016) explored the anti-corrosion potential of newly synthesized thiazole hydrazones for mild steel in acid media. This study highlighted the effectiveness of these compounds as mixed-type inhibitors, showing potential for industrial applications (Chaitra et al., 2016).

Electrochemical Polymerization

Sayyah et al. (2006) conducted research on the electrochemical oxidative polymerization of a related thiazole compound. This study investigated various reaction parameters and characterized the obtained polymer films, contributing to the understanding of electropolymerization mechanisms (Sayyah et al., 2006).

Conformation and Tautomerism

Balti et al. (2016) analyzed the molecular conformations and tautomerism of methoxy-substituted arylthiazolinethiones, which are active pharmaceutical compounds. This study provides insights into the structural behavior of these compounds in different states (Balti et al., 2016).

Molecular Docking and Antimicrobial Activity

Viji et al. (2020) undertook a molecular docking study of a bioactive molecule containing a thiazole unit, demonstrating its potential antimicrobial activity. This study signifies the importance of thiazole compounds in pharmaceutical research (Viji et al., 2020).

Cardioprotective Activity

Drapak et al. (2019) synthesized thiazole derivatives and evaluated their cardioprotective activity. The study found that certain thiazole derivatives exhibited significant protective effects on the cardiovascular system, highlighting their potential therapeutic applications (Drapak et al., 2019).

Properties

IUPAC Name

4-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS.ClH/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCIICXALMZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride
Reactant of Route 2
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.